

5-Fluoro-2-nitrobenzaldehyde physical and chemical properties

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Compound of Interest

Compound Name: 5-Fluoro-2-nitrobenzaldehyde

Cat. No.: B184836

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An In-depth Technical Guide to 5-Fluoro-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of **5-Fluoro-2-nitrobenzaldehyde** (CAS No. 395-81-3), a key intermediate in pharmaceutical and organic synthesis. The document details experimental protocols for its preparation and outlines its core reactivity and applications.

Core Properties and Data

5-Fluoro-2-nitrobenzaldehyde is a substituted aromatic aldehyde featuring both a nitro and a fluorine group, which imparts unique reactivity characteristics valuable in medicinal chemistry and materials science.^[1] At room temperature, it typically appears as a white to light yellow or light orange crystalline powder.^{[2][3]} The compound is noted to be air-sensitive and can oxidize into benzoic acid products, necessitating storage in a cool, dark, and dry environment under an inert atmosphere.^[3]

Table 1: Compound Identifiers

Identifier	Value
CAS Number	395-81-3[2]
Molecular Formula	C ₇ H ₄ FNO ₃ [3]
Molecular Weight	169.11 g/mol [2]
IUPAC Name	5-fluoro-2-nitrobenzaldehyde[2]
Synonyms	2-Nitro-5-fluorobenzaldehyde, 4-Fluoro-2-formylnitrobenzene[2][3]
InChI	InChI=1S/C7H4FNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H[3]
InChIKey	KKAFVHUJZPVWND-UHFFFAOYSA-N[3]
SMILES	C1=CC(=C(C=C1F)C=O)--INVALID-LINK--[O-] [2]
MDL Number	MFCD00153175[3]

Table 2: Physical and Chemical Properties

Property	Value
Melting Point	92-94 °C[3]
Boiling Point	153 °C at 23 mmHg[3]
Density (Predicted)	1.443 ± 0.06 g/cm ³ [3]
Flash Point	>110 °C[3]
Water Solubility	Insoluble[3]
Appearance	White to light yellow to light orange powder/crystal[2]
Sensitivity	Air Sensitive[3]

Table 3: Spectral Data

Technique	Data
¹ H-NMR (CDCl ₃)	δ 10.44 (d, 1H), 8.22 (dd, 1H), 7.62 (dd, 1H), 7.41 (ddd, 1H)[3]
¹³ C-NMR	Spectral data available and referenced in databases such as SpringerMaterials.[2]
GC-MS	Top m/z peaks observed at 139, 111, and 83.[2]
FTIR	Spectra have been recorded using techniques such as KBr pellet and ATR.[2]

Table 4: Safety and Hazard Information

Category	Information
GHS Pictogram	GHS07 (Exclamation Mark)[3]
Signal Word	Warning[3]
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4]
Precautionary Statements	P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501a[3]
Hazard Codes	Xi, Xn[3]

Reactivity and Applications

5-Fluoro-2-nitrobenzaldehyde is a versatile building block in organic synthesis.[5] The aldehyde functional group can undergo reduction to a hydroxyl group or participate in condensation reactions with amines to form imines.[6] The nitro group can be reduced to an amine, which can then react intramolecularly with the adjacent aldehyde.[6] Its primary utility lies in its role as an intermediate for synthesizing pharmaceuticals, agrochemicals (like herbicides and plant growth regulators), and dyes.[3][5] The presence of a fluorine atom is particularly significant in drug development, as it can enhance metabolic stability and bioactivity, leading to improved pharmacological profiles.[5]

Experimental Protocols: Synthesis

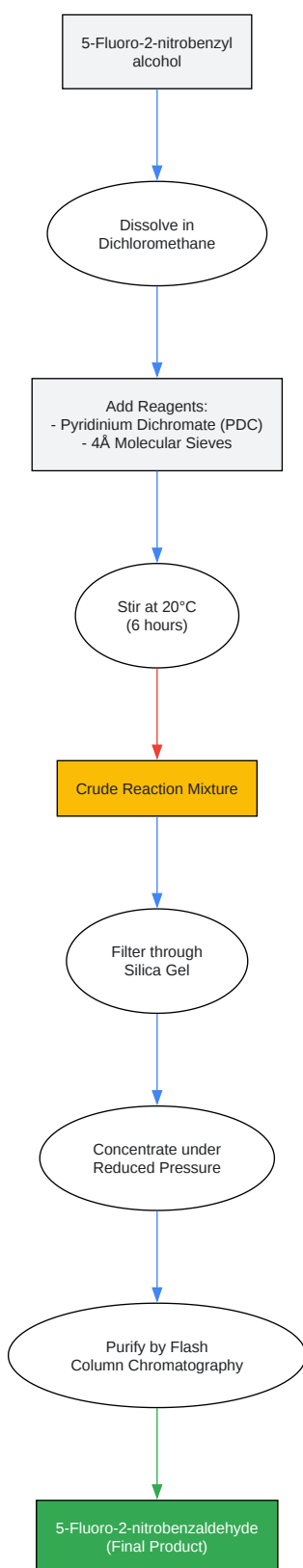
Two common methods for the synthesis of **5-Fluoro-2-nitrobenzaldehyde** are detailed below.

Protocol 1: Oxidation of 5-Fluoro-2-nitrobenzyl alcohol

This procedure involves the oxidation of the corresponding benzyl alcohol using pyridinium dichromate (PDC).

Methodology:

- Dissolve 5-fluoro-2-nitrobenzyl alcohol (13.92 g, 81.08 mmol) in dichloromethane (284 mL).
[3]
- Add 4Å molecular sieves (73 g) and pyridinium dichromate (PDC) (36.58 g, 97.3 mmol) to the solution.[3]
- Stir the reaction mixture vigorously at 20 °C for 6 hours.[3]
- Upon completion (monitored by TLC), filter the crude mixture through a short silica gel column to remove solid residues.[3]
- Concentrate the filtrate under reduced pressure to remove the solvent.[3]
- Purify the resulting residue by flash column chromatography on silica gel, using a 10-20% ethyl acetate in hexane eluent system.[3]
- This protocol affords the target compound as a colorless oil with a reported yield of 69%.[3]



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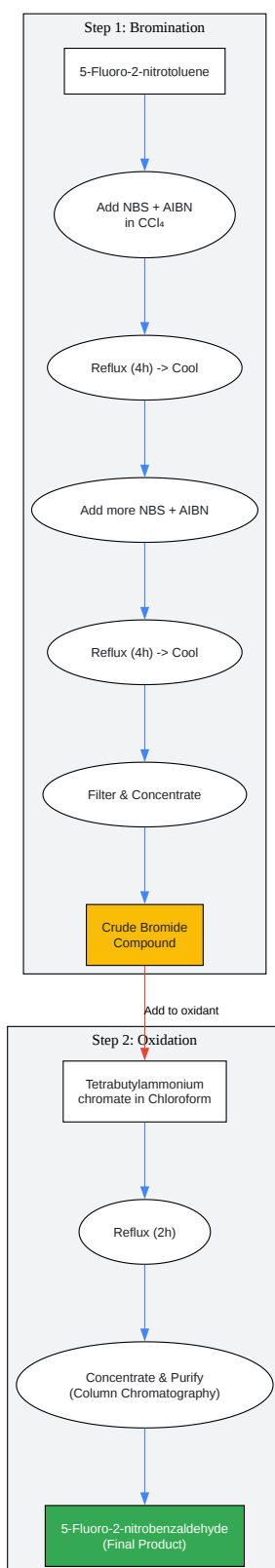
Caption: Workflow for the synthesis of **5-Fluoro-2-nitrobenzaldehyde** via oxidation.

Protocol 2: Halogenation and Oxidation of 5-Fluoro-2-nitrotoluene

This two-step method begins with the bromination of the methyl group, followed by oxidation to the aldehyde.

Methodology:

- Bromination: Reflux a mixture of 5-Fluoro-2-nitrotoluene (1 g, 6.45 mmol), N-Bromosuccinimide (NBS) (2.29 g, 12.9 mmol), and a catalytic amount of AIBN (0.1 g, 0.65 mmol) in dry carbon tetrachloride (15 mL) for 4 hours.[\[6\]](#)
- Cool the mixture to room temperature and add a second portion of NBS (1.15 g, 6.45 mmol) and AIBN (0.1 g, 0.65 mmol).[\[6\]](#)
- Reflux for another 4 hours, then cool to room temperature.[\[6\]](#)
- Filter off the floating succinimide and concentrate the filtrate under vacuum to obtain the crude bromide compound.[\[6\]](#)
- Oxidation: Slowly add the crude bromide (1.35 g, 5.77 mmol) to a solution of tetrabutylammonium chromate (6.1 g, 8.65 mmol) in dry chloroform (20 mL).[\[6\]](#)
- Reflux the mixture for 2 hours until the bromide is consumed (monitored by TLC).[\[6\]](#)
- Concentrate the reaction mixture under vacuum.[\[6\]](#)
- Purify the crude product by column chromatography using an ethyl acetate/petroleum ether (1/99) eluent system to yield the final product.[\[6\]](#)



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Caption: Two-step synthesis of **5-Fluoro-2-nitrobenzaldehyde** from 5-Fluoro-2-nitrotoluene.

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- To cite this document: BenchChem. [5-Fluoro-2-nitrobenzaldehyde physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184836#5-fluoro-2-nitrobenzaldehyde-physical-and-chemical-properties]

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